molecular formula C9H10N2OS2 B1270647 6-(Isopropylthio)imidazo[2,1-b]thiazole-5-carbaldehyde CAS No. 338976-44-6

6-(Isopropylthio)imidazo[2,1-b]thiazole-5-carbaldehyde

Cat. No. B1270647
M. Wt: 226.3 g/mol
InChI Key: JHGLXTWLUWCGQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of novel imidazo[2,1-b]thiazol-5-amine derivatives, which are structurally related to 6-(Isopropylthio)imidazo[2,1-b]thiazole-5-carbaldehyde, can be achieved through a one-pot, four-component reaction involving 2-bromoacetophenone derivatives, aromatic aldehydes, thiourea, and isocyanides in the presence of ammonium chloride (NH4Cl) in toluene under reflux conditions. This method has shown moderate to good yields and demonstrates tolerance toward a variety of aromatic aldehydes with different substituents (Mahdavi et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds related to 6-(Isopropylthio)imidazo[2,1-b]thiazole-5-carbaldehyde has been elucidated through crystallographic studies. For instance, the crystal and molecular structure of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde has been described, revealing intermolecular interactions that stabilize the crystal structure (Banu et al., 2010).

Chemical Reactions and Properties

Electrophilic substitution of imidazo[2,1-b]thiazoles, including those with a range of substituents at position 6, involves studies of electrophilic substitution at position 5. These studies have provided insights into the reactivity and stability of various substituents in these compounds, contributing to our understanding of their chemical properties (O'daly et al., 1991).

Scientific Research Applications

Electrophilic Substitution Studies

Imidazo[2,1-b]thiazoles, including variants with substituents at position 6, have been investigated for electrophilic substitution reactions at position 5. This includes acid-catalyzed deuteriation studies, showing variations in reaction rates depending on the substituents, and providing insights into the electronic effects within the molecule (O'daly et al., 1991).

Synthesis of Novel Derivatives

Research on novel imidazo[2,1-b]thiazol-5-amine derivatives synthesized via a one-pot, four-component reaction indicates the versatility of this chemical framework. The study demonstrated moderate to good yields of these derivatives, illustrating the potential for developing diverse molecules based on the imidazo[2,1-b]thiazole structure (Mahdavi et al., 2012).

Crystal Structure Analysis

Investigations into the crystal and molecular structure of imidazo[2,1-b][1,3,4]thiadiazole derivatives, including 6-phenyl variants, have provided insights into the molecular conformation and stability of these compounds. This research is vital for understanding the physical and chemical properties of these molecules (Banu et al., 2010).

Biological Activity Screening

A range of imidazo[2,1-b]thiazole derivatives has been synthesized and evaluated for various biological activities, including antitubercular, antibacterial, and antifungal properties. This highlights the potential pharmaceutical applications of these compounds (Kolavi et al., 2006).

Antitumor Activity Studies

Certain imidazo[2,1-b]thiazole derivatives have been synthesized and tested for antitumor activity, illustrating the potential of these compounds in cancer therapy. The study of their mechanisms, such as inhibiting specific enzymes or inducing apoptosis, is crucial for developing new cancer treatments (Andreani et al., 2005).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . The compound is also classified under storage class code 11, which refers to combustible solids .

properties

IUPAC Name

6-propan-2-ylsulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS2/c1-6(2)14-8-7(5-12)11-3-4-13-9(11)10-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGLXTWLUWCGQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=C(N2C=CSC2=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360807
Record name 6-[(Propan-2-yl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Isopropylthio)imidazo[2,1-b]thiazole-5-carbaldehyde

CAS RN

338976-44-6
Record name 6-[(Propan-2-yl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 338976-44-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.